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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823 Get Quote

This technical support guide is intended for researchers, scientists, and drug development

professionals investigating the clinical trajectory of Padsevonil. It provides frequently asked

questions (FAQs), troubleshooting guides, and summaries of key data to address challenges

and questions arising from its development for drug-resistant focal epilepsy.

Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for developing Padsevonil?

A1: Padsevonil (PSL) was a first-in-class anti-seizure medication (ASM) candidate developed

through a rational, target-based design program. Its novelty lay in a dual mechanism of action

intended to produce a synergistic anticonvulsant effect. It was designed to interact with both

presynaptic and postsynaptic targets by:

Binding to Synaptic Vesicle Protein 2 (SV2): It showed high affinity for all three SV2 isoforms

(SV2A, SV2B, SV2C), which is a presynaptic mechanism. Its binding affinity for SV2A was

significantly greater—approximately 2000-fold higher than levetiracetam and 100-fold higher

than brivaracetam[1].

Modulating GABA-A Receptors: It acted as a partial agonist at the benzodiazepine site of the

postsynaptic GABA-A receptor, enhancing GABAergic inhibition[1][2][3].

This combination was theorized to offer greater efficacy than existing ASMs, particularly for the

highly challenging population of patients with drug-resistant seizures[1][4].
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Q2: Why was the clinical development of Padsevonil discontinued?

A2: The clinical development program for Padsevonil was terminated because it failed to meet

its primary efficacy endpoints in two large, pivotal trials: the Phase 2b ARISE trial

(NCT03373383) and a subsequent Phase 3 trial[1][5]. In these studies, Padsevonil did not

demonstrate a statistically significant benefit over placebo in reducing seizure frequency for

patients with drug-resistant focal epilepsy[1][6]. Although numerical improvements were

observed, the results were not sufficient to support market authorization[1][7].

Q3: Was Padsevonil safe and well-tolerated in clinical trials?

A3: Yes, Padsevonil was generally reported as well-tolerated, with a safety profile consistent

with other centrally acting ASMs[1][8]. The most commonly reported treatment-emergent

adverse events (TEAEs) were somnolence, dizziness, headache, and fatigue[2][9][10]. While

TEAEs leading to discontinuation were more common in the Padsevonil groups compared to

placebo (e.g., 15.9% for all PSL doses vs. 8.4% for placebo in one trial), no new or unexpected

safety signals were identified[1].

Q4: Who was the target patient population for the Padsevonil trials?

A4: The trials enrolled adults with a severely affected form of drug-resistant focal epilepsy[1]

[11]. Eligibility criteria typically included patients who had failed to achieve seizure control

despite treatment with four or more lifetime ASMs and were currently taking a stable regimen of

one to three ASMs[1][8][11]. These patients had a high baseline seizure frequency, with a

median of around 11 observable focal seizures per 28 days[1].

Troubleshooting Clinical Development Challenges
This section addresses potential questions a researcher might have when analyzing the

Padsevonil data or designing similar experiments.

Q: Why might a drug with a strong preclinical rationale and promising Phase 2a results fail in

larger pivotal trials?

A: This is a common challenge in drug development, often termed the "translational gap."

Several factors seen in the Padsevonil case could be at play:
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Patient Heterogeneity: The target population had highly drug-resistant epilepsy. The

underlying causes and pathophysiology can be extremely varied, and a single mechanism,

even a dual one, may not be effective for a broad population.

Placebo Effect: Epilepsy trials are known to have a significant placebo response rate. In the

ARISE trial, the placebo group showed a 20.6% median reduction in seizure frequency,

making it harder to demonstrate a statistically significant drug effect on top of this[1].

Dose Selection: While dose selection was guided by PET imaging to ensure target

engagement (>90% for SV2A and 10-15% for GABA-A)[2][9][10], the optimal therapeutic

window for efficacy versus tolerability in a large, heterogeneous patient population may not

have been achieved. Higher doses led to more discontinuations due to adverse events[1].

Primary Endpoints: The primary endpoints—change in log-transformed seizure frequency

and the 75% responder rate—are stringent[1][7]. While Padsevonil showed some numerical

improvement and a statistically significant effect on the 50% responder rate at one dose, it

failed the primary goals[7]. This highlights the difficulty of achieving profound seizure

reduction in this population.

Quantitative Data Summary
The following tables summarize key efficacy and safety data from the Phase 2b ARISE trial

(EP0091).

Table 1: Efficacy Outcomes in the ARISE Trial (12-Week Maintenance Period)
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Treatment
Group
(twice daily)

N

Median %
Reduction
from
Baseline

%
Reduction
over
Placebo (p-
value)

50%
Responder
Rate (p-
value vs
Placebo)

75%
Responder
Rate (p-
value vs
Placebo)

Placebo 81 20.6% - 21.0% 6.2%

Padsevonil

50 mg
80 -

17.2%

(p=NS)

33.8%

(p=0.045)

13.8%

(p=NS)

Padsevonil

100 mg
82 -

19.1%

(p=0.128)

31.7%

(p=0.079)

12.2%

(p=NS)

Padsevonil

200 mg
81 -

19.2%

(p=0.128)

25.9%

(p=0.338)

11.1%

(p=NS)

Padsevonil

400 mg
81 -

12.4%

(p=0.248)

32.1%

(p=0.087)

16.0%

(p=NS)

(Data

sourced

from[1][7]. NS

= Not

Statistically

Significant)

Table 2: Key Safety and Tolerability Data from the ARISE Trial
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Treatment Group N
Overall Incidence
of TEAEs

Discontinuations
due to TEAEs

Placebo 83 78.3% 8.4%

Padsevonil 50 mg 81 82.7% -

Padsevonil 100 mg 83 78.3% -

Padsevonil 200 mg 82 74.4% -

Padsevonil 400 mg 81 90.1% -

All Padsevonil 327 - 15.9%

(Data sourced from[1])

Experimental Protocols
Representative Clinical Trial Protocol (Based on ARISE Trial Design)

Disclaimer:This is a generalized protocol based on published trial descriptions. It is not the

official, internal UCB protocol.

Trial Title: A Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-

Group Study to Evaluate the Efficacy and Safety of Adjunctive Padsevonil in Adults with

Drug-Resistant Focal Epilepsy.

Objectives:

Primary: To characterize the dose-response relationship of Padsevonil on the frequency

of observable focal seizures compared to placebo. To evaluate the 75% responder rate for

Padsevonil compared to placebo.

Secondary: To assess the 50% responder rate, seizure freedom, safety, and tolerability of

Padsevonil.

Patient Population:
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Inclusion Criteria: Adults (18+ years) with a diagnosis of focal epilepsy for ≥3 years;

experiencing ≥4 observable focal seizures per 28 days during an 8-week baseline period;

history of failure to achieve seizure control with ≥4 lifetime ASMs; on a stable regimen of

1-3 concomitant ASMs.

Exclusion Criteria: History of psychogenic non-epileptic seizures; progressive neurological

disease; use of sensitive CYP2C19 substrates that could not be discontinued[12].

Study Design:

Baseline Period (8 weeks): Patients maintain their stable ASM regimen and record all

seizure activity in a diary.

Randomization: Eligible patients are randomized (1:1:1:1:1) to receive Placebo,

Padsevonil 50 mg, 100 mg, 200 mg, or 400 mg, administered twice daily (b.i.d.).

Titration Period (3 weeks): The study drug (Padsevonil or placebo) is initiated and

gradually increased to the target dose.

Stabilization Period (1 week): The target dose is maintained. One dose reduction is

permitted for tolerability issues.

Maintenance Period (12 weeks): Patients are maintained on their final, stable randomized

dose. Efficacy data is collected.

Follow-up/Extension: Patients completing the maintenance period may be offered entry

into an open-label extension study or will enter a safety follow-up period after tapering off

the study drug.

Outcome Measures:

Primary Efficacy: 1) Change in log-transformed observable focal seizure frequency per 28

days from baseline over the 12-week maintenance period. 2) 75% responder rate

(proportion of patients with ≥75% reduction in seizure frequency).

Safety: Incidence of TEAEs, serious TEAEs, and TEAEs leading to discontinuation.

Monitoring of vital signs, ECGs, and laboratory tests.
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Development Pathway

Outcome

Preclinical Models
(e.g., Amygdala Kindling)

[Promising Efficacy]

Phase 2a PoC Trial
(NCT02495844)

[Clinically Meaningful Signal]

Translates to

Phase 2b ARISE Trial
(NCT03373383)
[Pivotal Study]

Informs Design of

Phase 3 DUET Trial
(NCT03739840)

Contemporaneous with

Failure to Meet
Primary Efficacy Endpoints
(No Statistically Significant

Benefit vs Placebo)

Program Termination
(2020)

Leads to
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Observed Issue:
Lack of Statistical Efficacy

in Pivotal Trial

Was the drug active?
(Target Engagement)

Was the patient
population appropriate?

Were the clinical
endpoints appropriate? Was the trial design optimal?

Yes. PET studies confirmed
>90% SV2A and 10-15%

GABA-A occupancy.

Potentially No. Highly
treatment-refractory

population with diverse
pathophysiology.

Potentially No. 75% responder
rate is a very high bar for this

population. Drug showed effect
on 50% responder rate.

Potentially No. High placebo
response rate (20.6% median
seizure reduction) diminished

the therapeutic window.

Conclusion:
Efficacy was insufficient to overcome

placebo effect and patient heterogeneity
for the selected primary endpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://pubmed.ncbi.nlm.nih.gov/31619464/
https://pubmed.ncbi.nlm.nih.gov/31619464/
https://pubmed.ncbi.nlm.nih.gov/31619464/
https://trial.medpath.com/drug/report/3944cfacf367a581
https://pharmaphorum.com/news/failed-trial-puts-future-of-ucbs-epilepsy-drug-padsevonil-in-doubt
https://pharmaphorum.com/news/failed-trial-puts-future-of-ucbs-epilepsy-drug-padsevonil-in-doubt
https://scientiasalut.gencat.cat/bitstream/handle/11351/8798/efficacy_safety_adjunctive_padsevonil_adults_drug_resistant_focal_epilepsy_results_two_double_blind_randomized_placebo_controlled_trials_2022.pdf?sequence=1&isAllowed=y
https://www.ucb.com/newsroom/press-releases/article/ucb-provides-an-update-on-phase-2b-padsevonil-safety-and-efficacy-study-in-epilepsy-arise
https://www.ucb.com/newsroom/press-releases/article/ucb-provides-an-update-on-phase-2b-padsevonil-safety-and-efficacy-study-in-epilepsy-arise
https://www.researchgate.net/publication/347378405_Padsevonil_randomized_Phase_IIa_trial_in_treatment-resistant_focal_epilepsy_a_translational_approach
https://pubmed.ncbi.nlm.nih.gov/33241213/
https://pubmed.ncbi.nlm.nih.gov/33241213/
https://atriumhealth.org/for-providers/resources/neurosciences/padsevonil
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2373108
https://www.benchchem.com/product/b609823#challenges-in-the-clinical-development-of-padsevonil
https://www.benchchem.com/product/b609823#challenges-in-the-clinical-development-of-padsevonil
https://www.benchchem.com/product/b609823#challenges-in-the-clinical-development-of-padsevonil
https://www.benchchem.com/product/b609823#challenges-in-the-clinical-development-of-padsevonil
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

